molecular formula C13H6Cl4O B1305137 3,3',5,5'-Tetrachlorobenzophenone CAS No. 92758-86-6

3,3',5,5'-Tetrachlorobenzophenone

Cat. No. B1305137
CAS RN: 92758-86-6
M. Wt: 320 g/mol
InChI Key: UCLKMRWJOLKIFM-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrachlorobenzophenone, also known as bis(3,5-dichlorophenyl)methanone, is a chemical compound with the molecular formula C13H6Cl4O . It has a molecular weight of 320 .


Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetrachlorobenzophenone consists of two 3,5-dichlorophenyl groups attached to a methanone group . The InChI code for this compound is 1S/C13H6Cl4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H .


Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrachlorobenzophenone has a melting point of 161-164°C . It has a density of 1.485g/cm3 .

Scientific Research Applications

Application in Colorimetric Method for Screening α-glucosidase Inhibitors

Scientific Field

This application falls under the field of Biochemistry and Pharmaceutical Sciences .

Summary of the Application

A novel colorimetric method for screening α-glucosidase inhibitors (AGIs) from flavonoids using 3,3’,5,5’-tetramethylbenzidine (TMB) as a chromogenic probe is proposed .

Methods of Application or Experimental Procedures

This method is based on the colorimetric detection of ascorbic acid (AA) through the TMB oxidation reaction catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H2O2) .

Results or Outcomes

In the TMB/H2O2/HRP system, HRP catalyzes the oxidation of H2O2 to ‧OH radical which oxidizes TMB to blue-colored oxidized TMB (oxTMB). In the presence of AA, the production of ‧OH radical is suppressed and causes the decrease of oxTMB, resulting in the fading of the blue color and the decrease of absorbance at 652 nm .

Application in Redox Reaction for Hydrogen Peroxide Based Colorimetric Assays

Scientific Field

This application falls under the field of Chemistry and Biochemical Analysis .

Summary of the Application

Potassium permanganate (KMnO4) could directly induce the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) to generate an oxidized product with a color change .

Methods of Application or Experimental Procedures

This redox reaction is highly efficient, and 1 μM KMnO4 is enough to cause detectable changes in the absorbance signal .

Results or Outcomes

The KMnO4-TMB system can be used for the detection of H2O2; the absorbance signal induced by 5 μM H2O2 can be easily detected in this method .

Application as Multi-colorimetric Indicator of Chlorine in Water

Scientific Field

This application falls under the field of Chemistry and Environmental Sciences .

Summary of the Application

3,3’,5,5’-Tetrachlorobenzophenone is used as a multi-colorimetric indicator for the determination of chlorine in aqueous solution . This is particularly important for sanitizing solutions against bacterial and viral pathogens, which frequently consist of chlorine-based solutions .

Methods of Application or Experimental Procedures

The method is based on the conversion of 3,3’,5,5’-Tetrachlorobenzophenone by chlorine to a colored molecule through a pH-dependent multi-step oxidation process . The chromaticity of the compound is directly proportional to the chlorine content .

Results or Outcomes

The color change of the indicator solution (transparent/blue/green/yellow) offers several advantages over other commonly used reagents in terms of safety, sensitivity, and hue modulation . Through the appropriate setting of reaction conditions, such coloration is finely tunable to cover the range of chlorine concentration recommended by international health agencies for treatment of drinking water and swimming pools .

Safety And Hazards

3,3’,5,5’-Tetrachlorobenzophenone is classified as an irritant . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

bis(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLKMRWJOLKIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384440
Record name bis(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrachlorobenzophenone

CAS RN

92758-86-6
Record name bis(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ECM Coxworth - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
SYNTHESIS OF CHLORINATED 2-(3-BENZOFURANYL)PHENOLS Page 1 1092 CATADI.-IN JOURKhL OF CIIEbIISTKY. VOL. 41, 19(i(i Because of the relatively low amount of …
Number of citations: 0 cdnsciencepub.com
DJ Mathre, TK Jones, LC Xavier… - The Journal of …, 1991 - ACS Publications
A practical two-step enantioselective synthesis of a, a-diaryl-2-pyrrolidinemethanols (1) from proline, based on the addition of aryl Grignard reagents to proline-lV-carboxanhydride (3), …
Number of citations: 317 pubs.acs.org

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